molecular formula C19H18N2O5S B11826995 (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

Katalognummer: B11826995
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: AHKXYXLAFHHJPP-QRVBRYPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic framework with a nitrobenzenesulfonyl group and a phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclic Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[4.1.0]heptane core.

    Introduction of the Nitrobenzenesulfonyl Group: This is achieved through a sulfonylation reaction, where a nitrobenzenesulfonyl chloride is reacted with the bicyclic intermediate.

    Addition of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carbaldehyde Group: The final step involves the oxidation of a suitable precursor to introduce the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group and the phenyl group are likely to play key roles in its binding to these targets. The compound may exert its effects through the following pathways:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,6R,7S)-3-(4-aminobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

    (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-methyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde lies in its specific combination of functional groups and its bicyclic framework. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C19H18N2O5S

Molekulargewicht

386.4 g/mol

IUPAC-Name

(1R,6R,7S)-3-(4-nitrophenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

InChI

InChI=1S/C19H18N2O5S/c22-13-19-10-11-20(12-17(19)18(19)14-4-2-1-3-5-14)27(25,26)16-8-6-15(7-9-16)21(23)24/h1-9,13,17-18H,10-12H2/t17-,18-,19+/m1/s1

InChI-Schlüssel

AHKXYXLAFHHJPP-QRVBRYPASA-N

Isomerische SMILES

C1CN(C[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)C=O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1CN(CC2C1(C2C3=CC=CC=C3)C=O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.